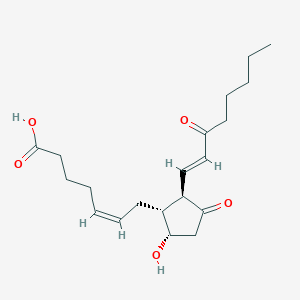

1-octadecyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphocholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

PC(O-18:0/20:4(5Z, 8Z, 11Z, 14Z)), also known as phosphatidylcholine(18:0/20:4) or PC(O-18:0/20:4), belongs to the class of organic compounds known as 1-alkyl, 2-acylglycero-3-phosphocholines. These are glycerophosphocholines that carry exactly one acyl chain attached to the glycerol moiety through an ester linkage at the O2-position, and one alkyl chain attached through an ether linkage at the O1-position. Thus, PC(O-18:0/20:4(5Z, 8Z, 11Z, 14Z)) is considered to be a glycerophosphocholine lipid molecule. PC(O-18:0/20:4(5Z, 8Z, 11Z, 14Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(O-18:0/20:4(5Z, 8Z, 11Z, 14Z)) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as saliva, urine, and blood. Within the cell, PC(O-18:0/20:4(5Z, 8Z, 11Z, 14Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PC(O-18:0/20:4(5Z, 8Z, 11Z, 14Z)) can be biosynthesized from 1-O-octadecyl-sn-glycero-3-phosphocholine.

1-O-octadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine O-38:4 in which the alkyl and acyl groups specified at positions 1 and 2 are octadecyl and (5Z,8Z,11Z,14Z)-eicosatetraenoyl respectively. It is a 1-O-alkyl-2-O-arachidonoyl-sn-glycero-3-phosphocholine and a phosphatidylcholine O-38:4. It derives from a 1-O-octadecyl-sn-glycero-3-phosphocholine.

Wissenschaftliche Forschungsanwendungen

Ion Channel Interaction

1-Octadecyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphocholine, also known as edelfosine, has been identified to interact with plasma membrane ion channels, specifically modulating their functions. This has implications in its anti-cancer properties, particularly in how it affects cellular activities through ion channel interaction (Potier et al., 2011).

Effects on Cell-Surface Receptor Expression

Research indicates that edelfosine influences the expression of cell-surface proteins associated with cell differentiation and/or activation in U-937 cells. This suggests a potential role in cellular activation, rather than differentiation (Pushkareva et al., 2000).

Biophysical Properties of Model Membranes

Edelfosine and its analogs affect the physical properties of model membranes. These interactions with model membranes, including inducing interdigitated structures and altering phase transitions, may help understand the mechanism of action of these compounds in biological systems (Torrecillas et al., 2006).

Influence on Lipid Rafts in Cell Membranes

Studies show that edelfosine can stabilize cholesterol–sphingomyelin domains in cell membranes, suggesting that it affects the properties of lipid rafts when incorporated into cell membranes. This is significant for understanding its anti-tumor effects (Heczková & Slotte, 2006).

Interaction with DPPC in Langmuir Monolayers

Edelfosine's interaction with DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine), a model membrane phospholipid, was studied, indicating that DPPC does not significantly interfere with edelfosine during its transport through cellular membranes (Więcek et al., 2008).

Association with Rafts and Membrane Organization

Edelfosine associates with cholesterol, altering the phase status present in a POPC/SM/cholesterol mixture, a model of a raft structure. This association could be a key factor in its molecular way of action in cells (Ausili et al., 2008).

Synthesis and Antiproliferative Properties

The synthesis of photoactivatable analogues of edelfosine and their antiproliferative effects demonstrate the potential utility in identifying proteins mediating the biological activities of edelfosine (Li et al., 2001).

Photophysical Assay for Phospholipase Activities

Edelfosine was used in developing a spectrophotometric assay to measure phospholipase A1 and A2 activities. This contributes to understanding enzyme action and specificity using synthetic glycerophosphatidylcholines (El Alaoui et al., 2016).

Eigenschaften

CAS-Nummer |

86271-71-8 |

|---|---|

Molekularformel |

C46H86NO7P |

Molekulargewicht |

796.1 g/mol |

IUPAC-Name |

[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C46H86NO7P/c1-6-8-10-12-14-16-18-20-22-24-25-27-29-31-33-35-37-39-46(48)54-45(44-53-55(49,50)52-42-40-47(3,4)5)43-51-41-38-36-34-32-30-28-26-23-21-19-17-15-13-11-9-7-2/h14,16,20,22,25,27,31,33,45H,6-13,15,17-19,21,23-24,26,28-30,32,34-44H2,1-5H3/b16-14-,22-20-,27-25-,33-31-/t45-/m1/s1 |

InChI-Schlüssel |

GBNPCIWXLWZJGA-IGBSIYCFSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |

SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-{3-[4-(4,5-Dihydroxy-6-methyl-tetrahydro-pyran-2-yloxy)-2-hydroxy-5,6-dimethyl-tetrahydro-pyran-2-yl]-2-hydroxy-1-methyl-butyl}-20-hydroxy-9-methoxy-1,3,13-trimethyl-16-pentyl-7,17,19-trioxa-bicyclo[13.4.1]icosa-2,4,10,12-tetraen-6-one](/img/structure/B1234935.png)

![(2S,3aR,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-1-oxopropyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1234940.png)

![(6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate](/img/structure/B1234949.png)

![(2R,3R,4S,5R,8R,9S,10S,11R)-5-ethyl-11-[(2S,3R,4S,6R)-4-[ethyl(methyl)amino]-3-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B1234950.png)